molecular formula C35H38N2O6 B11441865 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11441865
M. Wt: 582.7 g/mol
InChI Key: ZGRCPTCXKMLPSU-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound belonging to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features multiple aromatic rings and functional groups, contributing to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves a multi-step process:

    Aldol Condensation: The initial step involves the aldol condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxy-3-methoxybenzaldehyde in the presence of a base such as sodium hydroxide to form the corresponding chalcone.

    Michael Addition: The chalcone undergoes a Michael addition with 2-methyl-4-methylphenylamine to form an intermediate.

    Cyclization: The intermediate is then cyclized using an acid catalyst such as hydrochloric acid to form the hexahydroquinoline core.

    Amidation: The final step involves the amidation of the hexahydroquinoline core with 4-methylphenylamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the hexahydroquinoline core, converting it to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, introducing various substituents such as halogens, nitro groups, and alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated, nitrated, or alkylated derivatives.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its diverse biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both ethoxy and methoxy groups on the aromatic rings, along with the specific substitution pattern, distinguishes 7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide from similar compounds. This unique structure may contribute to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C35H38N2O6

Molecular Weight

582.7 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(4-ethoxy-3-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C35H38N2O6/c1-7-43-29-15-11-23(19-31(29)42-6)33-32(35(39)37-25-12-8-20(2)9-13-25)21(3)36-26-16-24(17-27(38)34(26)33)22-10-14-28(40-4)30(18-22)41-5/h8-15,18-19,24,33,36H,7,16-17H2,1-6H3,(H,37,39)

InChI Key

ZGRCPTCXKMLPSU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=C(C=C5)C)C)OC

Origin of Product

United States

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